6-O-(叔丁基二甲基硅烷基)-D-半乳醛

描述

6-O-(tert-Butyldimethylsilyl)-D-galactal is a compound that has garnered interest in the field of organic chemistry, particularly in the synthesis and analysis of carbohydrates and their derivatives.

Synthesis Analysis

- Kinzy and Schmidt (1987) discuss the use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-galactal, which allows for further manipulation of the compound in synthetic routes (Kinzy & Schmidt, 1987).

Molecular Structure Analysis

- Baldoni, Stortz, and Marino (2011) synthesized a per-O-tert-butyldimethylsilyl-α,β-d-galactofuranosyl isothiocyanate and conducted a conformational analysis, showing two stable twist forms for the sugar ring in the compound (Baldoni, Stortz, & Marino, 2011).

Chemical Reactions and Properties

- Navia and Kiely (1986) explored the tert-butyldimethylsilylation of dimethyl galactarate, resulting in various protected galactarate products, demonstrating the chemical reactivity of silylated galactal derivatives (Navia & Kiely, 1986).

- MacKenzie, Tenaschuk, and Fortier (1987) studied the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, highlighting the versatility of tert-butyldimethylsilyl groups in derivative formation (MacKenzie, Tenaschuk, & Fortier, 1987).

Physical Properties Analysis

- Imamura et al. (2006) discussed the properties of di-tert-butylsilylene(DTBS)-directed alpha-predominant galactosylation, indicating the influence of the silyl group on the physical properties of the compounds (Imamura et al., 2006).

Chemical Properties Analysis

- Bicchi et al. (1996) investigated 2,3-Di-O-ethyl-6-O-tert.-butyldimethylsilyl-β and −γ-cyclodextrins, highlighting the chemical properties and applications of silylated cyclodextrin derivatives (Bicchi et al., 1996).

科学研究应用

纳米医药

6-O-(叔丁基二甲基硅烷基)-D-半乳醛用于合成环糊精衍生物,这对构建纳米器件至关重要 . 这些器件包括生物分子传感器和基因/药物递送系统。该化合物的衍生物增强了环糊精的溶解性和络合能力,使其适合于在纳米尺度递送治疗剂。

制药

在制药行业,该化合物的衍生物用于改善药物制剂 . 通过修饰环糊精,可以提高药物的水溶性,从而可以建立更有效和更有针对性的药物递送系统。

食品技术

食品工业得益于6-O-(叔丁基二甲基硅烷基)-D-半乳醛在提取和纯化过程中的应用 . 它的衍生物可以选择性地捕获疏水性有机分子,有助于从食品中去除不需要的物质。

环境应用

环境技术利用该化合物来净化和提取污染物 . 它的衍生物形成包合物的能力在去除水源中的有害有机化合物方面特别有价值。

基因/药物递送系统

6-O-(叔丁基二甲基硅烷基)-D-半乳醛在基因和药物递送系统的开发中发挥着重要作用 . 它的衍生物可以连接到各种官能团,从而可以构建可以将遗传物质或药物输送到特定细胞或组织的递送载体。

生物分子传感器

在生物传感领域,该化合物的衍生物用于创建可以检测生物分子的传感器 . 这些传感器在医疗诊断和环境监测中都有应用,它们可以快速、灵敏地检测特定的生物分子。

纳米材料

该化合物在纳米材料的合成中发挥着重要作用 . 它的衍生物可以连接到电极和纳米粒子等表面,然后用于各种纳米技术应用,包括催化和开发具有独特特性的新材料。

分析化学中的手性选择性

最后,6-O-(叔丁基二甲基硅烷基)-D-半乳醛用于分析化学中的手性分离过程 . 它的衍生物可以充当手性选择剂,手性选择剂对于不同化合物的对映异构体识别至关重要,这是生产对映异构体纯物质的关键步骤。

作用机制

Target of Action

The primary target of 6-O-(tert-Butyldimethylsilyl)-D-galactal is the secondary face of macrocycles . These macrocycles, such as α-, β-, and γ-cyclodextrin, are cyclic structures composed of glucose moieties that define a relatively hydrophobic inner cavity rimmed by two hydrophilic faces . The compound acts as a synthetic intermediate that enables the selective mono-, partial, or perfunctionalization of the secondary face of these macrocycles .

Mode of Action

The compound interacts with its targets through a process known as silylation . This is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To address this, a controlled excess of silylating agent is added to avoid the presence of undersilylated species, followed by the removal of oversilylated species by column chromatography elution .

Biochemical Pathways

The compound affects the functionalization pathway of macrocycles . By acting as a synthetic intermediate, it enables the selective functionalization of the secondary face of the macrocycles . This functionalization can enhance the complexation abilities of the macrocycles, increase their solubility in water, and attach functional groups to achieve new properties .

Result of Action

The result of the compound’s action is the production of functionalized macrocycles . These functionalized macrocycles have enhanced complexation abilities, increased water solubility, and new properties due to the attached functional groups . They can be used in various applications, including the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .

Action Environment

The action of 6-O-(tert-Butyldimethylsilyl)-D-galactal is influenced by the presence of pyridine and a co-solvent, which facilitate the silylation process . The reaction environment, including the temperature and solvent mixtures used in column chromatography, also plays a crucial role in the compound’s action and the yield of the functionalized product .

未来方向

Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles . They have attracted a great deal of attention due to their ability to selectively include relatively hydrophobic organic molecules of suitable geometry and size in aqueous solutions . They are particularly well-suited as building blocks for the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .

属性

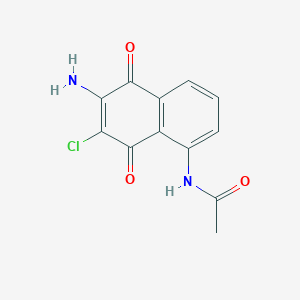

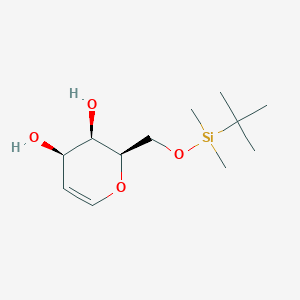

IUPAC Name |

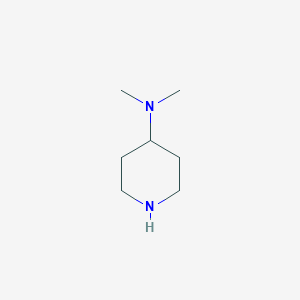

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517281 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124751-19-5 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)